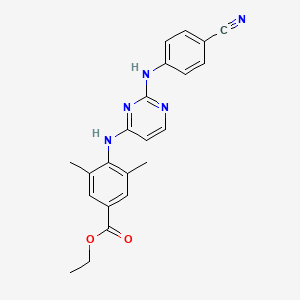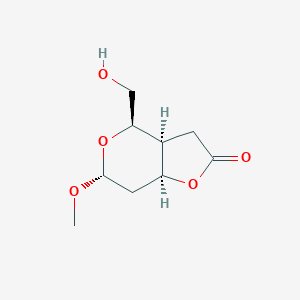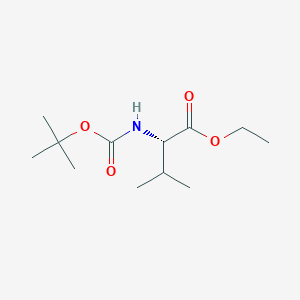
Ethyl (tert-butoxycarbonyl)-L-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (tert-butoxycarbonyl)-L-valinate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is an ester derivative of L-valine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amines during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (tert-butoxycarbonyl)-L-valinate typically involves the protection of the amino group of L-valine with a Boc group, followed by esterification with ethanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (tert-butoxycarbonyl)-L-valinate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or HCl in methanol.
Ester Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or HCl in methanol.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products Formed:
Deprotection: L-valine.
Ester Hydrolysis: L-valine and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl (tert-butoxycarbonyl)-L-valinate is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: Employed in studies involving amino acid metabolism and protein engineering.
Wirkmechanismus
The primary mechanism of action for Ethyl (tert-butoxycarbonyl)-L-valinate involves the protection of the amino group of L-valine. The Boc group prevents unwanted side reactions during chemical synthesis by temporarily masking the reactivity of the amino group. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
- Ethyl (tert-butoxycarbonyl)-L-alaninate
- Ethyl (tert-butoxycarbonyl)-L-leucinate
- Ethyl (tert-butoxycarbonyl)-L-isoleucinate
Comparison: Ethyl (tert-butoxycarbonyl)-L-valinate is unique due to its specific use in the synthesis of peptides containing L-valine. While similar compounds like Ethyl (tert-butoxycarbonyl)-L-alaninate and Ethyl (tert-butoxycarbonyl)-L-leucinate are used for peptides containing alanine and leucine, respectively, this compound is preferred for its role in introducing valine residues into peptides .
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C12H23NO4/c1-7-16-10(14)9(8(2)3)13-11(15)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 |
InChI-Schlüssel |
JNKNQMOSZQCECU-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


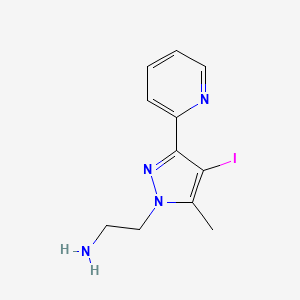
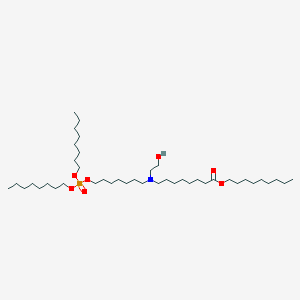
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
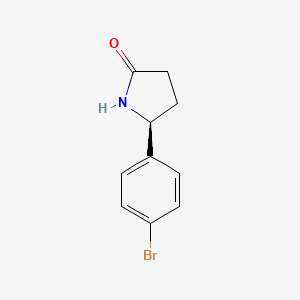

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)


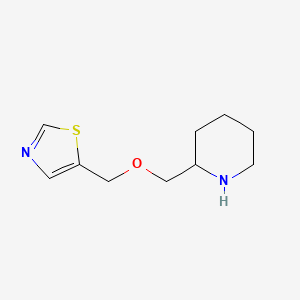
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)

